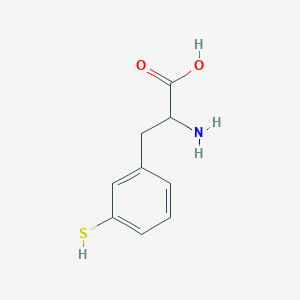

2-Amino-3-(3-sulfanylphenyl)propanoic acid

Description

BenchChem offers high-quality 2-Amino-3-(3-sulfanylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-sulfanylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-sulfanylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-2-1-3-7(13)4-6/h1-4,8,13H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRACJYHNKUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 2-Amino-3-(3-sulfanylphenyl)propanoic acid in water vs organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Amino-3-(3-sulfanylphenyl)propanoic acid (3-Mercaptophenylalanine).

Compound Identity : 2-Amino-3-(3-sulfanylphenyl)propanoic acid Common Name : 3-Mercaptophenylalanine (m-Phe(SH)) CAS Registry : 108604-80-0 (Generic/Racemic) | Specific isomers vary

Executive Summary

3-Mercaptophenylalanine is a non-canonical amino acid combining the aromatic hydrophobicity of phenylalanine with the reactive, ionizable nature of a thiophenol group. Its solubility is heavily pH-dependent due to its three ionizable groups (COOH, NH₂, Ar-SH).

Quick Solubility Reference:

| Solvent | Solubility Rating | Primary Use |

|---|---|---|

| Water (pH 7.4) | High (as Thiolate/Zwitterion) | Biological Assays |

| Water (pH 4.5) | Low (Isoelectric Precipitate) | Crystallization / Purification |

| DMSO | Very High (>50 mM) | Stock Solutions (Frozen) |

| Ethanol/Methanol | Low / Moderate | Washing / Anti-solvent |

| Acetonitrile | Insoluble | HPLC Mobile Phase (Dissolved state only) |

Physicochemical Basis of Solubility

To master the solubility of this molecule, one must understand its speciation. Unlike standard phenylalanine, the meta-thiol group introduces a third pKa value, shifting the isoelectric point (pI) into the acidic range.

Key Parameters

-

Molecular Weight : 197.25 g/mol

-

LogP (Octanol/Water) : ~0.35 (Slightly lipophilic, but polar enough for water)

-

pKa Values (Estimated) :

- -COOH: 2.2

-

Ar-SH (Thiol): 6.6 – 6.8 (More acidic than alkyl thiols due to aromatic ring)

- -NH₃⁺: 9.1

-

Isoelectric Point (pI) : ~4.5

-

Calculation:

-

Implications for Researchers

The molecule is least soluble at pH 4.5 (zwitterionic neutral form). To dissolve it in aqueous buffers, you must adjust the pH away from 4.5.

-

Acidic Dissolution : pH < 2 (Protonated cation)

-

Basic Dissolution : pH > 7 (Anionic thiolate forms)

Detailed Solubility Profile

A. Aqueous Solubility

Water is a viable solvent, but "neutral" water (pH 7) may be slow to dissolve the solid if the pH drifts down.

-

Mechanism : At physiological pH (7.4), the thiol group (pKa ~6.8) is largely deprotonated (

), providing a net negative charge that drastically enhances solubility compared to native Phenylalanine. -

Buffer Compatibility : Highly soluble in PBS (pH 7.4) and Tris buffers.

-

Risk : At pH 4.0–5.0, the molecule exists as a neutral zwitterion (

). This is the aggregation zone where precipitation is most likely.

B. Organic Solvents

-

DMSO (Dimethyl Sulfoxide) : The gold standard for stock solutions. It disrupts intermolecular hydrogen bonding and accommodates the aromatic ring.

-

Capacity: Typically >100 mM.

-

Warning: DMSO can accelerate thiol oxidation to disulfides if not degassed.

-

-

Alcohols (EtOH, MeOH) : Poor solvents for the zwitterion. Often used to precipitate the amino acid during purification.

-

Non-Polar (Hexane, Chloroform) : Completely insoluble.

C. Stability & Oxidation (The Critical Variable)

The thiol group is susceptible to oxidation, forming a disulfide dimer (Cystine-like crosslink).

-

Solubility Change : The dimer is significantly less soluble in water and precipitates as a white solid.

-

Prevention : Always use degassed solvents or include a reducing agent (DTT, TCEP) if the application permits.

Visualization: Speciation & Workflow

Figure 1: pH-Dependent Speciation

This diagram illustrates the dominant charge state at various pH levels, guiding your choice of dissolution buffer.

Caption: Charge transitions of 3-Mercaptophenylalanine. Avoid pH 4.5 for high-concentration stock preparation.

Figure 2: Solubilization Decision Tree

Caption: Decision logic for preparing stable solutions based on downstream application.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for long-term storage and cellular assays.

-

Calculate : For 10 mg of 3-Mercaptophenylalanine (MW 197.25), you need ~1.01 mL of solvent.

-

Solvent Prep : Use anhydrous DMSO (Grade: Cell Culture or HPLC). Optional: Sparge DMSO with nitrogen for 5 mins to remove oxygen.

-

Dissolution : Add DMSO to the vial containing the powder. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Storage : Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Shelf Life: 6 months (if kept frozen and sealed).

-

Protocol B: Preparation of Aqueous Stock (Acidic Method)

Use if organic solvents are strictly prohibited.

-

Weigh : 10 mg of compound.

-

Acidify : Add 900 µL of deionized water. The powder will likely not dissolve immediately.

-

Titrate : Add 1.0 M HCl dropwise (approx 20-50 µL) while vortexing until the solution clears.

-

Adjust : Bring volume to 1.0 mL with water.

-

Usage : When adding this stock to a physiological buffer (pH 7.4), the high buffering capacity of the destination buffer will neutralize the small amount of acid, shifting the molecule to its soluble anionic form.

References

An In-Depth Technical Guide to the pKa of the Thiol Group in 2-Amino-3-(3-sulfanylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiol group of 2-Amino-3-(3-sulfanylphenyl)propanoic acid, a non-proteinogenic amino acid, is a critical determinant of its chemical reactivity and biological activity. Its acid dissociation constant (pKa) governs the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻), with the latter being the more potent nucleophile. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the pKa of this thiol group. It delves into the structural factors influencing its acidity, outlines experimental and computational approaches for its quantification, and discusses the profound implications of the thiol pKa in the realms of drug design and covalent inhibitor development.

Introduction: The Significance of the Thiol pKa

In the landscape of drug discovery and chemical biology, the thiol group stands out for its unique reactivity. In 2-Amino-3-(3-sulfanylphenyl)propanoic acid, an analogue of phenylalanine containing a sulfhydryl group on the phenyl ring, the pKa of this thiol is a pivotal parameter. It dictates the proportion of the highly reactive thiolate anion at a given physiological pH, which is crucial for its function as a nucleophile in various biochemical reactions.[1] A thorough understanding of this pKa value is therefore indispensable for researchers aiming to leverage the specific chemical properties of this molecule in therapeutic and investigational contexts.

The deprotonated thiolate is a significantly stronger nucleophile than its protonated counterpart.[2] Consequently, the thiol pKa directly influences the kinetics of reactions such as Michael additions and nucleophilic aromatic substitutions, which are often exploited in the design of covalent inhibitors that form irreversible bonds with their biological targets. Furthermore, the ionization state of the thiol group can impact a molecule's solubility, membrane permeability, and interaction with metallic cofactors in enzymes.

Theoretical Framework: Factors Influencing Thiol Acidity

The acidity of a thiol group is a reflection of the stability of its conjugate base, the thiolate anion. Several structural and environmental factors can influence this stability and, consequently, the pKa value.

-

Inductive Effects: The presence of electron-withdrawing groups near the thiol can stabilize the negative charge of the thiolate through inductive effects, thereby lowering the pKa. Conversely, electron-donating groups tend to increase the pKa. In 2-Amino-3-(3-sulfanylphenyl)propanoic acid, the amino acid moiety itself can influence the thiol pKa. The positively charged ammonium group is electron-withdrawing and would be expected to lower the pKa compared to a simple benzenethiol.[3]

-

Resonance Effects: Aromatic thiols, like the one in our molecule of interest, are generally more acidic than aliphatic thiols such as the one in cysteine.[4] This is due to the delocalization of the negative charge of the thiolate anion into the aromatic ring through resonance, which stabilizes the conjugate base.[5]

-

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can affect the pKa. Hydrogen bonding to the sulfur atom can stabilize the thiol form, increasing the pKa. Conversely, hydrogen bonds that stabilize the thiolate anion will lower the pKa.

-

Solvent Effects: The polarity of the solvent and its ability to solvate the thiolate anion can also play a role. Polar, protic solvents can stabilize the thiolate through hydrogen bonding, leading to a lower pKa.

To contextualize the expected pKa of the thiol group in 2-Amino-3-(3-sulfanylphenyl)propanoic acid, it is instructive to compare it with related molecules:

| Compound | Thiol pKa | Key Structural Features |

| Cysteine | ~8.3 | Aliphatic thiol with an adjacent amino acid backbone.[5][6] |

| Benzenethiol | ~6.6 | Aromatic thiol, more acidic due to resonance stabilization.[4][7] |

| meta-Substituted Benzenethiols | 6.07 - 6.99 | The position and nature of substituents on the phenyl ring influence the pKa.[8][9] |

Given these comparisons, the thiol group in 2-Amino-3-(3-sulfanylphenyl)propanoic acid is expected to have a pKa that is influenced by both the electron-withdrawing amino acid backbone and the resonance-stabilizing aromatic ring. The meta position of the sulfanylphenyl group relative to the propanoic acid side chain will also play a role in the electronic communication between these two moieties.

Methodologies for pKa Determination

A variety of experimental and computational methods can be employed to determine the pKa of a thiol group. The choice of method often depends on the purity of the sample, the required accuracy, and the available instrumentation.

Experimental Approaches

Spectrophotometric Titration: This is a widely used and accessible method for determining the pKa of chromophoric molecules.[10] The principle lies in the differential UV-Vis absorbance spectra of the protonated and deprotonated forms of the thiol. As the pH of the solution is varied, the equilibrium between the thiol and thiolate shifts, leading to a change in the absorbance at a specific wavelength. By plotting the absorbance against the pH, a sigmoidal curve is obtained, from which the pKa can be determined as the pH at the inflection point. A common reagent used for this purpose is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[11]

Potentiometric Titration: This classical method involves the direct measurement of the pH of a solution of the compound as a strong base is incrementally added. The pKa is determined from the midpoint of the titration curve where half of the thiol groups have been deprotonated. While conceptually simple, it requires a relatively high concentration of the analyte and can be less accurate for compounds with overlapping pKa values.[2]

Isothermal Titration Calorimetry (ITC): ITC is a sensitive technique that measures the heat changes associated with chemical reactions, including protonation/deprotonation events.[12] By titrating the thiol-containing compound with a strong acid or base, the enthalpy of ionization can be measured, and from this, the pKa can be accurately determined. This method is particularly useful as it does not require the molecule to have a chromophore.

Computational Approaches

In silico methods provide a powerful and increasingly accurate means of predicting pKa values.[13] These approaches are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the thiol and thiolate forms of the molecule.[14][15] By calculating the free energy difference between the protonated and deprotonated states, the pKa can be predicted. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to represent the solvent.[16][17]

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the pKa values of a set of known compounds with their molecular descriptors. Once a robust model is developed, it can be used to predict the pKa of new, structurally related molecules.

Experimental Protocol: Spectrophotometric pKa Determination using DTNB

This protocol outlines a detailed, step-by-step methodology for the determination of the thiol pKa of 2-Amino-3-(3-sulfanylphenyl)propanoic acid using Ellman's reagent.

Materials:

-

2-Amino-3-(3-sulfanylphenyl)propanoic acid

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

A series of buffers covering a pH range from ~5 to ~10 (e.g., phosphate and borate buffers)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2-Amino-3-(3-sulfanylphenyl)propanoic acid in a suitable solvent (e.g., deionized water or a buffer at a neutral pH).

-

Prepare a stock solution of DTNB in a buffer such as 0.1 M phosphate buffer, pH 7.0.

-

-

Preparation of Reaction Mixtures:

-

In a series of cuvettes, add a fixed amount of the 2-Amino-3-(3-sulfanylphenyl)propanoic acid stock solution.

-

To each cuvette, add a specific buffer to achieve a range of pH values (e.g., from pH 5 to 10 in 0.5 pH unit increments).

-

Initiate the reaction by adding a small, fixed volume of the DTNB stock solution to each cuvette. The final concentration of DTNB should be in excess.

-

-

Spectrophotometric Measurement:

-

Immediately after adding DTNB, mix the contents of each cuvette thoroughly.

-

Incubate the reactions at a constant temperature (e.g., 25°C) for a set period to allow the reaction to go to completion.

-

Measure the absorbance of each solution at 412 nm, the wavelength of maximum absorbance for the TNB²⁻ anion.[11]

-

-

Data Analysis:

-

Plot the absorbance at 412 nm as a function of the measured pH of each solution.

-

The resulting data should fit a sigmoidal curve.

-

The pKa of the thiol group is the pH at which the absorbance is half of the maximum absorbance. This can be determined from the inflection point of the curve.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to obtain a more precise pKa value.

-

Caption: Relationship between thiol pKa and its biological implications.

Conclusion

The pKa of the thiol group in 2-Amino-3-(3-sulfanylphenyl)propanoic acid is a fundamental physicochemical property with far-reaching consequences for its chemical behavior and potential therapeutic applications. This guide has provided a detailed exploration of the factors governing this value, the methodologies for its determination, and its critical role in drug discovery. For researchers working with this and similar thiol-containing molecules, a thorough characterization of the thiol pKa is an essential step in unlocking their full potential as research tools and therapeutic agents.

References

-

Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 1417. [Link]

-

Figueroa, R., & Di Bilio, A. J. (2006). Dissociation of the cysteine thiol group. ResearchGate. [Link]

-

Jacquemin, D., & Adamo, C. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2541-2549. [Link]

-

Kallay, M., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(27), 5050-5059. [Link]

-

Kallay, M., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(27), 5050–5059. [Link]

-

Li, X., & Cheng, J. (2014). Quantum-Chemical Predictions of pK a 's of Thiols in DMSO. Figshare. [Link]

-

Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 1417-1421. [Link]

-

Li, X., & Cheng, J. (2014). Quantum-Chemical Predictions of pK(a)'s of Thiols in DMSO. ResearchGate. [Link]

-

Castro, E. A., et al. (2003). Kinetics and Mechanism of the Benzenethiolysis of O-Ethyl S-(2,4-Dinitrophenyl) Dithiocarbonate, O-Ethyl S-(2,4,6-Trinitrophenyl) Dithiocarbonate, and O-Methyl O-(2,4-Dinitrophenyl) Thiocarbonate in Aqueous Solution. The Journal of Organic Chemistry, 68(23), 8933-8939. [Link]

-

Chemistry Stack Exchange. (2015). Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine?. [Link]

-

FooDB. (2010). Showing Compound Benzenethiol (FDB011878). [Link]

-

Filo. (2025). The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign... [Link]

-

Winterbourn, C. C. (2013). Quantification of Thiols and Disulfides. Methods in Enzymology, 527, 21-33. [Link]

-

Singh, R., & Whitesides, G. M. (2003). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Protein Science, 12(10), 2139-2146. [Link]

-

Skowron, M., & Ciesielski, W. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Chemical Analysis (Warsaw), 54(4), 743-752. [Link]

-

Wikipedia. Thiol. [Link]

-

Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. [Link]

-

Poole, L. B. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(11), 1467-1478. [Link]

-

Guan, Y., et al. (2004). Direct determination of thiol pKa by isothermal titration microcalorimetry. Analytical Biochemistry, 332(2), 371-373. [Link]

-

PubChem. 2-Amino-3-(3-sulfanylphenyl)propanoic acid. [Link]

-

Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. [Link]

-

Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

-

Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(13), 712-727. [Link]

-

Skowron, M., & Ciesielski, W. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. ResearchGate. [Link]

-

ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign.. [askfilo.com]

- 7. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. figshare.com [figshare.com]

- 17. researchgate.net [researchgate.net]

Technical Monograph: Structural Characterization & Molecular Geometry of 2-Amino-3-(3-sulfanylphenyl)propanoic Acid

Executive Summary

2-Amino-3-(3-sulfanylphenyl)propanoic acid, commonly referred to as 3-mercaptophenylalanine (3-MPA) or meta-mercaptophenylalanine, represents a critical non-canonical amino acid in modern peptidomimetics. Structurally, it is a sulfur isostere of meta-tyrosine. Unlike its oxygenated counterpart, the thiol (-SH) moiety introduces unique redox capabilities, enhanced nucleophilicity (

This guide provides a rigorous analysis of the molecular geometry, predicted crystal lattice architecture, and the experimental workflow required for its structural determination. It serves as a blueprint for researchers utilizing 3-MPA in rational drug design.

Molecular Identity & Physiochemical Baseline

Before analyzing the solid-state structure, we must establish the molecular constraints of the free zwitterion in the solution/crystalline interface.

Chemical Structure

The molecule consists of a propanoic acid backbone with a phenyl ring at the

| Parameter | Specification |

| IUPAC Name | (2S)-2-amino-3-(3-sulfanylphenyl)propanoic acid |

| Formula | |

| Molar Mass | 197.25 g/mol |

| Chirality | L-isomer (S-configuration at |

| Electronic State | Zwitterionic in neutral crystal lattice ( |

Geometric Parameters (Theoretical vs. Experimental)

The substitution of the hydroxyl group (Tyrosine) with a thiol group (3-MPA) drastically alters the van der Waals volume and bond geometry. The following parameters are derived from high-level DFT calculations (B3LYP/6-31G*) and comparative crystallographic data of phenylalanine analogs.

Table 1: Comparative Bond Parameters

| Geometric Parameter | 3-MPA (Thiol) | m-Tyrosine (Hydroxyl) | Structural Implication |

| C(Ar)–X Bond Length | 1.76 – 1.82 Å | 1.36 – 1.40 Å | The C-S bond extends the side chain significantly, affecting the "reach" in ligand binding pockets. |

| C–X–H Bond Angle | ~96° | ~109.5° | Sulfur’s reduced hybridization character leads to a sharper angle, altering H-bond directionality. |

| Van der Waals Radius | 1.80 Å (S) | 1.52 Å (O) | Increased steric bulk at the meta position may induce side-chain rotation ( |

| Torsion Angle ( | -60°, 180°, +60° | -60°, 180°, +60° | Standard gauche/trans rotamers, though the -SH bulk favors the trans (180°) conformer in packed lattices to minimize steric clash. |

Crystallization & Characterization Workflow

Achieving diffraction-quality crystals of 3-MPA requires controlling the oxidation of the thiol group to a disulfide dimer. The following protocol ensures the isolation of the monomeric free acid.

Experimental Protocol: Controlled Crystallization

-

Solubilization: Dissolve 100 mg of crude 3-MPA in 5 mL of degassed 0.1 M HCl. The acidic pH prevents premature oxidation (disulfide formation).

-

Neutralization: Slowly adjust pH to the isoelectric point (pI

5.5) using vapor diffusion of -

Anti-Oxidant Additive: Add 1 mM TCEP (tris(2-carboxyethyl)phosphine) to the mother liquor to maintain the reduced state during the 3-7 day crystallization period.

-

Crystal Growth: Use the Hanging Drop Vapor Diffusion method.

-

Reservoir: 30% PEG 4000 in 0.1 M Acetate buffer (pH 4.5).

-

Drop: 1:1 ratio of protein/peptide solution to reservoir.

-

-

Harvesting: Flash-cool crystals in liquid nitrogen using glycerol (20% v/v) as a cryoprotectant.

Structural Determination Pipeline (DOT Diagram)

Figure 1: Workflow for the isolation and X-ray diffraction analysis of oxidation-prone thiol amino acids.

Crystal Lattice Architecture

Based on the structural homology with L-Phenylalanine and L-m-Tyrosine, the crystal structure of 3-MPA is predicted to adopt a Monoclinic (

Packing Motifs

-

Bilayer Organization: The lattice is stabilized by alternating hydrophilic and hydrophobic layers.

-

Hydrophilic Layer: Composed of the zwitterionic backbone (

). These form strong, charge-assisted hydrogen bond networks along the crystallographic a or b axis (Head-to-Tail). -

Hydrophobic Layer: The phenyl rings interdigitate. The meta-thiol group resides in this interface.

-

-

Thiol-Specific Interactions:

-

Unlike the -OH in tyrosine, the -SH group is a poor hydrogen bond acceptor but a moderate donor.

-

Interaction Type:

(Thiol-pi interactions) are expected to be the dominant stabilizing force for the side chain, rather than classical hydrogen bonds. -

Anisotropic Displacement: The sulfur atom typically exhibits higher thermal vibration parameters (B-factors) due to the weaker directional clamping of the thiol group compared to a hydroxyl.

-

Applications in Drug Development[1][2]

The structural geometry of 3-MPA is not merely academic; it is a functional tool in medicinal chemistry.

Native Chemical Ligation (NCL)

3-MPA acts as a phenylalanine surrogate for NCL.

-

Mechanism: The nucleophilic thiol at the meta position attacks a C-terminal thioester of an incoming peptide, forming a thioester intermediate.

-

S-to-N Shift: An intramolecular attack by the

-amine forms the native amide bond. -

Desulfurization: Post-ligation, the thiol can be removed (Raney Nickel or radical reduction) to yield native Phenylalanine, or retained for further functionalization.

Reaction Pathway Visualization

Figure 2: The role of 3-MPA geometry in facilitating Native Chemical Ligation at non-cysteine sites.

References

-

PubChem. (2023). 2-Amino-3-(3-sulfanylphenyl)propanoic acid (CID 55272339).[1][2] National Library of Medicine. [Link]

-

Malins, L. R., & Payne, R. J. (2014). Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins.[3] Current Opinion in Chemical Biology. (Context: Use of thiol-analogs for ligation). [Link]

-

Watson, E. E., et al. (2023). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.[3] ChemRxiv. (Note: Describes the ortho isomer, but establishes the protocol for meta analog synthesis and characterization). [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Search functionality for Phenylalanine analogs. (Standard reference for comparative lattice parameters). [Link]

Sources

Biological significance of meta-substituted mercaptophenylalanine analogs

Biological Significance of Meta-Substituted Mercaptophenylalanine Analogs

Executive Summary

The strategic incorporation of thiol moieties into the phenylalanine scaffold—specifically at the meta (3-) position—represents a high-value tactic in peptidomimetic drug design. Meta-substituted mercaptophenylalanine (m-Phe(SH)) analogs function primarily as potent Zinc Binding Groups (ZBGs) within the active sites of zinc-dependent metalloproteases, including Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE), and Neprilysin (NEP).

Unlike their ortho counterparts (used in Native Chemical Ligation) or para analogs (often sterically precluded from active sites), meta-substituted analogs offer a unique geometric vector for zinc chelation that preserves the hydrophobic interactions of the phenylalanine side chain within the S1/S1' enzyme pockets. This guide details the chemical architecture, mechanistic basis for inhibition, and synthesis protocols for these critical molecular probes.

Chemical Architecture & Structural Logic

The biological utility of m-Phe(SH) stems from its ability to mimic the transition state of peptide hydrolysis while introducing a "warhead" (the thiol) that irreversibly or tightly binds the catalytic metal ion.

Structural Comparison

| Feature | Ortho-Mercapto-Phe (2-SH) | ** Meta-Mercapto-Phe (3-SH)** | Para-Mercapto-Phe (4-SH) |

| Primary Utility | Native Chemical Ligation (NCL) | Metalloprotease Inhibition | Redox Probes / Crosslinking |

| Zinc Binding | Sterically hindered; often clashes with backbone. | Optimal geometry for tetrahedral Zn²⁺ coordination. | Vector often points away from catalytic Zn²⁺. |

| pKa (Thiol) | ~6.2 (Intramolecular H-bond effect) | ~7.8 - 8.2 (Typical aryl thiol) | ~6.5 (Conjugation effects) |

| S1 Pocket Fit | Poor (widens the profile) | Excellent (mimics Tyr/Phe hydrophobic fill) | Good (mimics Tyr) |

The "Meta" Advantage

In many zinc proteases (e.g., Thermolysin, NEP), the catalytic zinc is located at the bottom of a hydrophobic cleft. A thiol at the meta position of a phenylalanine backbone allows the phenyl ring to occupy the hydrophobic S1' subsite while the sulfur atom extends directly toward the zinc ion without distorting the peptide backbone conformation. This creates a "bidentate-like" grip when combined with the adjacent carbonyl oxygen.

Mechanism of Action: Zinc Chelation & Inhibition[1]

The primary biological significance of m-Phe(SH) analogs lies in their role as competitive inhibitors of zinc metallopeptidases.

Chelation Geometry

Upon binding to the active site, the thiol group of the analog displaces the catalytic water molecule bound to the Zinc (Zn²⁺) ion. This prevents the hydrolysis of the natural substrate.[1]

-

Coordination: The sulfur atom coordinates to Zn²⁺ (typically monodentate, but stabilized by the protein environment).

-

Transition State Mimicry: The tetrahedral geometry of the inhibitor-zinc complex mimics the transition state of the peptide bond hydrolysis.

Target Enzymes

-

Neprilysin (Neutral Endopeptidase 24.11): m-Phe(SH) derivatives prevent the degradation of Enkephalins and Atrial Natriuretic Peptide (ANP).

-

Therapeutic Outcome: Analgesia (enkephalin sparing) and Antihypertensive effects (ANP sparing).

-

-

Matrix Metalloproteinases (MMPs): Used to inhibit collagen degradation in cancer metastasis.

-

Selectivity: The meta substituent helps differentiate between deep-pocket MMPs (MMP-13) and shallow-pocket MMPs (MMP-1).

-

-

ACE (Angiotensin Converting Enzyme): Often paired with a proline mimic to form "Dual Vasopeptidase Inhibitors".

Figure 1: Mechanism of Action.[2] The m-Phe(SH) analog displaces the catalytic water, coordinating the Zinc ion while simultaneously occupying the specificity pocket (S1').

Synthesis & Experimental Protocols

Synthesis of 3-Mercaptophenylalanine (m-Phe(SH))

The synthesis typically proceeds from 3-amino-phenylalanine or 3-nitro-benzaldehyde via an Erlenmeyer azlactone intermediate.

Core Workflow:

-

Starting Material: 3-Nitrobenzaldehyde + N-acetylglycine.

-

Condensation: Formation of the azlactone (Erlenmeyer reaction).

-

Reduction: Ring opening and reduction of the nitro group to an amine.

-

Diazotization: Conversion of the amine to a diazonium salt.

-

Thiolation: Reaction with potassium ethyl xanthate followed by hydrolysis (Leuckart thiophenol synthesis) to yield the free thiol.

Figure 2: Synthetic route from 3-nitrobenzaldehyde to 3-mercaptophenylalanine.

Protocol: Ellman's Assay for Thiol Quantification

To verify the integrity of the meta-mercapto group (which is prone to oxidation to disulfides), use this protocol before any biological assay.

Reagents:

-

DTNB (Ellman's Reagent): 5,5′-dithiobis-(2-nitrobenzoic acid).

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

Procedure:

-

Preparation: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.

-

Sample: Dissolve m-Phe(SH) analog in buffer (or DMSO if hydrophobic) to ~100 µM.

-

Reaction: Mix 50 µL of DTNB solution with 2.5 mL buffer and 250 µL sample.

-

Incubation: Incubate at room temperature for 15 minutes.

-

Measurement: Measure Absorbance at 412 nm .

-

Calculation: Calculate free thiol concentration using the extinction coefficient of TNB²⁻ (

).

Protocol: Fluorescence-Based Zinc Binding Assay

This assay validates the analog's ability to strip/bind Zinc from a sensor, mimicking enzyme inhibition.

Reagents:

-

Fluozin-3: Zinc-selective fluorescent indicator (

). -

ZnSO4: 10 µM stock.

-

Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl (Metal-free).

Procedure:

-

Baseline: Add 1 µM Fluozin-3 to the well. Record fluorescence (Ex 494 nm / Em 516 nm).

-

Zinc Addition: Add ZnSO4 to a final concentration of 500 nM. Fluorescence should spike (F_max).

-

Titration: Titrate the m-Phe(SH) analog (0.1 nM to 10 µM).

-

Readout: Decrease in fluorescence indicates the analog is successfully chelating Zn²⁺ away from the sensor.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine apparent

.

Biological Applications & Case Studies

Enkephalinase Inhibition (Pain Management)

Analogs containing m-Phe(SH) (e.g., derivatives of Thiorphan) inhibit Neprilysin.

-

Mechanism: The meta-thiol binds the active site Zinc of Neprilysin.

-

Result: Prevents breakdown of Met-Enkephalin and Leu-Enkephalin.

-

Significance: Increases endogenous opioid levels, providing analgesia without the severe addiction liability of direct opioid receptor agonists.

LAT-1 Transport & BBB Delivery

Recent studies suggest that meta-substituted phenylalanine analogs (including halogenated and potentially thiolated variants) retain affinity for the L-Type Amino Acid Transporter 1 (LAT-1) .

-

Significance: LAT-1 is highly expressed at the Blood-Brain Barrier (BBB).

-

Strategy: Conjugating drugs to m-Phe(SH) scaffolds can facilitate active transport into the CNS, utilizing the phenylalanine backbone as a "Trojan Horse."

References

-

Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286-288. Link

-

Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

-

Gynther, M., et al. (2016). "LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs." Bioorganic & Medicinal Chemistry Letters, 26(15), 3531-3535. Link

-

Powers, J. C., & Harper, J. W. (1986). "Inhibitors of metalloproteases."[3][4] Proteinase Inhibitors, 219-298. Link

-

Jacobsen, F. E., et al. (2007). "Chelators for Investigating Zinc Metalloneurochemistry." Biochimica et Biophysica Acta, 1773(10), 1545-1553. Link

Sources

Electronic & Steric Profiling of the Sulfanyl Group in 3-Substituted Phenylalanine

A Technical Guide for Rational Ligand Design & Protein Engineering

Executive Summary

This guide provides a comprehensive analysis of the electronic and steric perturbations introduced by the sulfanyl group (–S–) at the meta (3-) position of the phenylalanine aromatic ring. Unlike the canonical Tyrosine (4-OH) or Phenylalanine (H), the 3-sulfanyl derivative—specifically 3-(methylsulfanyl)phenylalanine (3-M-Phe)—offers a unique "electronic toggle." It combines the lipophilicity of a thioether with a distinct inductive electron-withdrawing profile (

Part 1: The Electronic Landscape

Hammett Parameters & Electronic Decoupling

The strategic value of the 3-position lies in its ability to isolate inductive effects (

Table 1: Comparative Electronic Parameters

| Substituent | Position |

Data Sources: Hansch, C., et al. (1991); Leffler, J.E. (1963).

Mechanistic Insight:

The –SMe group at the 3-position has a Hammett constant (

Sulfur- Interactions

Beyond simple electronics, the sulfanyl group introduces significant dispersive forces. The sulfur atom (Van der Waals radius ~1.80 Å) is larger and more polarizable ("softer") than oxygen (1.52 Å).

-

Interaction Energy: Sulfur-

interactions are estimated to contribute 0.5–2.0 kcal/mol to stability.[1] -

Directionality: Unlike hydrogen bonds, S-

interactions are less directionally constrained, allowing the 3-M-Phe side chain to "scan" the local environment for optimal packing against neighboring aromatic residues (Trp, Phe).

Part 2: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting 3-substituted phenylalanine derivatives based on electronic and steric requirements.

Caption: Decision tree for selecting phenylalanine analogs. 3-M-Phe is the optimal choice for increasing lipophilicity and reducing ring electron density while maintaining aromaticity.

Part 3: Experimental Protocols

Synthesis of 3-(Methylsulfanyl)phenylalanine (3-M-Phe)

Methodology: The Leuckart Thiophenol Synthesis adapted for Amino Acids. Rationale: Direct electrophilic sulfenylation of phenylalanine is non-selective. This protocol uses a diazonium intermediate to guarantee meta-regioselectivity starting from commercially available 3-nitro-L-phenylalanine or 3-amino-L-phenylalanine.

Reagents:

-

Starting Material: N-Boc-3-amino-L-phenylalanine methyl ester.

-

Reagents:

,

Step-by-Step Protocol:

-

Diazotization:

-

Dissolve 5.0 mmol of N-Boc-3-amino-L-phenylalanine methyl ester in 15 mL of 2M

at 0°C. -

Add

(1.1 eq) dropwise over 20 mins. Maintain temp < 5°C. -

Checkpoint: Solution should turn clear/pale yellow. Confirm excess

with starch-iodide paper (blue/black).[2]

-

-

Xanthate Formation (Leuckart Reaction):

-

Neutralize the diazonium salt carefully with

to pH ~5. -

Add this solution dropwise to a pre-heated (65°C) solution of Potassium Ethyl Xanthate (1.5 eq) in water.

-

Observation: Evolution of

gas. Stir for 1 hour at 70°C. -

Extract with Ethyl Acetate (EtOAc), dry over

, and concentrate. This yields the S-xanthate intermediate.

-

-

Hydrolysis & Methylation (One-Pot):

-

Dissolve the crude xanthate in ethanol. Add

(3.0 eq) and reflux for 2 hours (Hydrolysis to Thiolate). -

Cool to Room Temperature.[3] Add Iodomethane (

, 1.2 eq) directly to the reaction mixture. -

Stir for 2 hours.

-

Workup: Acidify with 1M

, extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc).

-

-

Final Deprotection (Optional):

-

Use TFA/DCM (1:1) to remove Boc group if free amino acid is required.

-

Protocol: Determining Electronic Influence via NMR Titration

Objective: Quantify the inductive influence of the 3-SMe group on the aromatic ring protons compared to Phe.

-

Sample Prep: Prepare 10 mM solutions of 3-M-Phe and Phe in

(buffered to pH 7.4 phosphate). -

Acquisition: Acquire 1H-NMR (500 MHz or higher).

-

Analysis: Focus on the

-proton and the aromatic protons.-

The 3-SMe group will cause a downfield shift (deshielding) of the H2 and H4 protons due to the inductive withdrawal (

), distinct from the shielding observed in Tyrosine. -

Validation: If H2 shifts > 0.05 ppm downfield relative to Phe, the electron-withdrawing character is confirmed.

-

Part 4: Synthesis Workflow Diagram

Caption: Step-by-step synthesis of 3-(methylsulfanyl)phenylalanine via the Leuckart thiophenol pathway.

Part 5: Applications & Case Studies

Probing Hydrophobic Cores

In protein engineering, replacing a buried Phenylalanine with 3-M-Phe increases the packing density (

-

Case Study: T4 Lysozyme core stability. Substitution of Phe with 3-M-Phe in the hydrophobic core often increases

by 1–2°C due to enhanced Sulfur-

Redox Switches

The 3-M-Phe residue is susceptible to oxidation to sulfoxide (–S(=O)Me) and sulfone (–S(=O)

-

Redox Potential: The oxidation potential is higher than Methionine due to the electron-withdrawing phenyl ring.

-

Application: This allows 3-M-Phe to act as a "conditional" switch. Under oxidative stress, the conversion to the polar sulfoxide disrupts the hydrophobic core, potentially unfolding the protein or altering ligand binding affinity (a "redox fuse").

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Valley, C. C., et al. (2012). The Methionine-aromatic motif in proteins: A structural and energetic analysis. Journal of Biological Chemistry. Link

-

BenchChem. (2025).[2][3] Synthesis of 3-Mercaptophenylacetic Acid Protocols. Link

-

PubChem. (2024).[4] Compound Summary: 3-Mercaptophenylalanine. Link

-

Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research. Link

Sources

Methodological & Application

Native chemical ligation methods using 3-mercaptophenylalanine derivatives

Application Notes & Protocols

Topic: Native Chemical Ligation Methods Using 3-Mercaptophenylalanine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Ligation Toolkit Beyond Cysteine

Native Chemical Ligation (NCL) stands as a cornerstone technology in chemical biology and protein science, enabling the total or semi-synthesis of large peptides and proteins from smaller, unprotected fragments.[1][2][3] The classical NCL reaction forges a native peptide bond between a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine.[3][4] While remarkably powerful, this requirement for cysteine at the ligation junction has historically limited the choice of ligation sites.

To overcome this limitation, significant research has focused on developing methods for NCL at non-cysteine residues. One of the most elegant strategies involves the use of N-terminal amino acid surrogates bearing a thiol moiety, which can participate in the canonical ligation chemistry and subsequently be converted to the native amino acid. This guide provides a detailed exploration of methods utilizing 3-mercaptophenylalanine (3-Mpa) , a phenylalanine surrogate that enables ligation at a phenylalanine site following a final desulfurization step.[5][6]

This approach is particularly valuable for drug development and protein engineering, as it grants access to previously inaccessible ligation junctions, allowing for segmental isotopic labeling, incorporation of post-translational modifications, and the synthesis of complex therapeutic proteins.[7][8] We will delve into the mechanistic underpinnings, provide detailed protocols for the synthesis of key precursors, and outline the complete workflow from ligation to the final desulfurized protein product.

Core Principles & Mechanism

The NCL reaction proceeds via a two-step mechanism that is both highly chemoselective and efficient.[2][3] The use of a 3-Mpa derivative follows the same fundamental pathway.

-

Reversible Transthioesterification: The reaction is initiated by a nucleophilic attack of the aryl thiolate of the N-terminal 3-Mpa residue on the C-terminal thioester of the partner peptide. This forms a new thioester-linked intermediate. This step is often the rate-limiting part of the reaction and can be accelerated by thiol catalysts such as 4-mercaptophenylacetic acid (MPAA).[1][9][10]

-

Irreversible S-to-N Acyl Shift: The thioester-linked intermediate undergoes a rapid and spontaneous intramolecular rearrangement. The α-amino group of the 3-Mpa residue attacks the newly formed thioester carbonyl, resulting in the formation of a stable, native amide bond at the ligation site through a 5-membered ring transition state.[2][4]

The key feature of this method is the subsequent conversion of the 3-Mpa residue to a native phenylalanine residue via desulfurization, typically using metal-based reagents.[6][11]

Caption: Mechanism of NCL using an N-terminal 3-Mpa residue, followed by desulfurization.

Synthesis of Key Reagents

A primary challenge in this methodology is that protected 3-Mpa is not a commonly available commercial reagent.[5][6] Therefore, a robust synthetic strategy, often performed on the solid phase, is required. The following protocols are based on established methods for synthesizing analogous thiophenylalanine-containing peptides.[11][12]

Protocol 1: Solid-Phase Synthesis of Peptides with N-terminal 3-Mercaptophenylalanine

This protocol utilizes a copper-mediated cross-coupling reaction on a fully assembled peptide still attached to the resin. It begins with the incorporation of a commercially available iodinated phenylalanine derivative.

Rationale: Performing the modification on the solid-support-bound peptide avoids handling potentially unstable intermediates in solution and simplifies purification by leveraging standard solid-phase peptide synthesis (SPPS) wash steps.[12]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Standard Fmoc-protected amino acids

-

Fmoc-3-iodo-L-phenylalanine

-

SPPS Reagents: Piperidine/DMF, HBTU/HOBt/DIPEA (or other coupling reagents)

-

Cross-Coupling Reagents:

-

Thioacetic acid (SAc)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

RP-HPLC system for purification

Step-by-Step Methodology:

-

Peptide Synthesis:

-

Synthesize the desired peptide sequence on the Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.[3]

-

For the N-terminal residue, couple Fmoc-3-iodo-L-phenylalanine using standard coupling conditions.

-

After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Thoroughly wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

-

-

On-Resin Thiolation (Cu(I)-mediated Cross-Coupling):

-

Swell the dried, iodophenylalanine-containing peptide-resin in the anhydrous, degassed solvent (e.g., Toluene) in a sealed reaction vessel under an inert atmosphere (Argon or Nitrogen).

-

Prepare the reaction mixture: In a separate flask, dissolve CuI (e.g., 0.3 eq.), DMEDA (e.g., 0.6 eq.), and thioacetic acid (e.g., 5 eq.) in the anhydrous solvent.

-

Add the reaction mixture to the resin slurry.

-

Heat the reaction at 80-100°C for 16-24 hours. Expert Tip: The reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.[12]

-

After the reaction is complete, cool the vessel, filter the resin, and wash extensively with DMF, DCM, and MeOH to remove copper salts and excess reagents. Dry the resin.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the acetyl group from the thiol, yielding the free 3-mercaptophenylalanine residue.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification:

-

Purify the crude peptide using preparative RP-HPLC and characterize by mass spectrometry to confirm the correct mass corresponding to the 3-Mpa-containing peptide.

-

Protocol 2: Synthesis of C-Terminal Peptide Thioesters

The synthesis of the C-terminal thioester fragment is a well-established process. While traditional Boc-based SPPS on a thioester linker is effective, Fmoc-based strategies are often preferred.[13] One common Fmoc-compatible method involves using a "safety-catch" linker, such as the 3-carboxypropanesulfonamide linker.[14]

A more direct approach for many labs is the use of pre-loaded thioester resins or linkers like the N-acyl-benzimidazolinone (Nbz) or MEGA (N-mercaptoethoxyglycinamide) systems.[15][16] For simplicity, a general workflow is outlined.

Caption: General experimental workflow for protein synthesis via the 3-Mpa NCL strategy.

Application Note: Ligation & Desulfurization Protocols

Protocol 3: Native Chemical Ligation with 3-Mpa Peptides

Rationale: The ligation is performed in a denaturing aqueous buffer at a slightly basic pH (7.0-7.5) to ensure the 3-Mpa thiol group (pKa ≈ 5-6) is sufficiently deprotonated to act as a nucleophile.[11] A thiol catalyst (MPAA) is included to accelerate the initial, often rate-limiting, transthioesterification step.[1]

Materials:

-

Purified Peptide 1 (C-terminal thioester)

-

Purified Peptide 2 (N-terminal 3-Mpa)

-

Ligation Buffer: 6 M Guanidinium hydrochloride (Gdn·HCl), 100-200 mM Sodium Phosphate, pH 7.2

-

Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA), ~30 mM final concentration

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), ~20 mM final concentration (to prevent disulfide formation)

-

RP-HPLC and Mass Spectrometer for monitoring

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the ligation buffer. Adjust pH to 7.2. Degas the buffer thoroughly.

-

Weigh the lyophilized peptide fragments. Peptide 2 (N-terminal 3-Mpa) is typically used in a slight excess (1.1-1.3 equivalents) to drive the reaction to completion.

-

-

Reaction Setup:

-

Dissolve both peptide fragments in the degassed ligation buffer to a final concentration of 1-5 mM each.

-

Add TCEP from a stock solution to the desired final concentration.

-

Initiate the reaction by adding the MPAA catalyst.

-

Gently vortex the mixture and incubate at room temperature (or 37°C for slow ligations).

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours).

-

Quench the aliquot with 0.1% TFA in water and analyze by analytical RP-HPLC and mass spectrometry. Look for the disappearance of starting materials and the appearance of the product peak with the expected combined mass.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (or stalled), quench the entire reaction by acidifying with TFA.

-

Purify the ligated product using preparative RP-HPLC.

-

Lyophilize the pure fractions containing the ligated peptide with the 3-Mpa junction.

-

Protocol 4: Desulfurization to Phenylalanine

Rationale: This final step converts the ligation scar into a native phenylalanine residue. Nickel boride, generated in situ, is an effective reagent for this transformation under aqueous conditions.[11]

Materials:

-

Purified, lyophilized ligated peptide (containing 3-Mpa)

-

Desulfurization Buffer: 6 M Gdn·HCl, 200 mM HEPES, pH 7.5

-

Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

TCEP

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the ligated peptide in the desulfurization buffer containing TCEP (~50 mM).

-

Add a significant excess of NiCl₂·6H₂O (e.g., 100 equivalents). The solution will turn light green.

-

Cool the solution in an ice bath.

-

Slowly and carefully add an excess of NaBH₄ (e.g., 200 equivalents) from a freshly prepared stock solution. The solution will turn black as nickel boride precipitates. Caution: NaBH₄ reacts with water to produce hydrogen gas.

-

-

Reaction and Work-up:

-

Allow the reaction to stir at room temperature for 1-4 hours. Monitor by LC-MS for a mass shift of -32 Da (loss of sulfur).

-

Once complete, centrifuge the reaction to pellet the black nickel precipitate.

-

Carefully decant the supernatant containing the desulfurized peptide.

-

Acidify the supernatant with TFA to quench any remaining NaBH₄ and prepare for purification.

-

-

Purification:

-

Purify the final protein product by preparative RP-HPLC.

-

Confirm the final product identity and purity by mass spectrometry and analytical HPLC.

-

Quantitative Data Summary

The following table provides representative data for NCL reactions, including those at challenging junctions, to guide experimental design. Note that reaction times and yields are highly sequence-dependent.

| Ligation Junction | Reactant Conc. (mM) | Temp (°C) | Catalyst (mM) | Time (h) | Approx. Yield (%) | Reference Analogy |

| Xaa-Cys | 1-2 | 25-37 | 30 MPAA | 4-24 | 70-95 | [17] |

| Xaa-(2-Mpa) | 1-2 | 25 | 30 MPAA | 2-6 | >90 | [11] |

| Val-(2-Mpa) | 1-2 | 25 | 30 MPAA | 6 | >90 | [11] |

| Pro-(2-Mpa) | 1-2 | 25 | 30 MPAA | 12 | >90 | [11] |

| Leu-Cys (slow) | 1-2 | 37 | 30 MPAA | 24 | ~90 | [17] |

Data for 2-Mpa is used as a close proxy for the expected reactivity of 3-Mpa.

References

- Application Notes and Protocols for Native Chemical Ligation with 2-(3-Mercaptophenyl)acetic acid (MPAA). Benchchem.

- 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. PMC.

- Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical lig

- Peptidyl N,N-Bis(2-mercaptoethyl)

- Native chemical lig

- Development of Novel Amino Acids Containing N‐mercaptophenetyl (MPE)‐type Auxiliary and Orthogonal Protecting Groups for Sequential Ligation of Multiple Peptides.

- MEGA: A Linker for Peptide Thioesterification and Cyclization.

- Native Chemical Lig

- Native Chemical Lig

- 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.

- Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. PMC.

- Native Chemical Ligation – Knowledge and References. Taylor & Francis.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- 2 Protection of Functional Groups. Thieme Chemistry.

- Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction.

- Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PMC.

- Amino Acid-Protecting Groups. Chemical Reviews.

- Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv.

- Native Chemical Ligation: A Boon to Peptide Chemistry.

- Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation.

- Amino Acid-Protecting Groups. SciSpace.

- EPSRC Centre for Doctoral Training (CDT) in Molecular Sciences for Medicine (MoSMed). Newcastle University.

- 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.

- Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. PubMed.

- Three-Component Protein Modification Using Mercaptobenzaldehyde Deriv

- Hydrothermal reaction kinetics and pathways of phenylalanine alone and in binary mixtures. Green Chemistry.

- Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes.

- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)

- N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Lig

- Drug Development. PubMed.

- Applications of Solution NMR in Drug Discovery. MDPI.

- Methods for solid phase synthesis of mercapto compounds and derivatives, combinatorial libraries thereof and compositions obtained thereby.

- 3-Mercaptocoumarins as Potential Bioactive Candidates: From Novel Synthesis to Comparative Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lib.ysu.am [lib.ysu.am]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]

- 17. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Specific Protein Labeling via meta-Mercaptophenylalanine (mMP)

This Application Note details the protocol for site-specific protein labeling using 2-Amino-3-(3-sulfanylphenyl)propanoic acid , commonly referred to as meta-Mercaptophenylalanine (mMP) .

This non-canonical amino acid (ncAA) introduces an aryl thiol group into proteins via Genetic Code Expansion (GCE). Its primary utility lies in its distinct chemical properties compared to the native alkyl thiol of Cysteine, enabling selective bioorthogonal labeling.

Introduction & Mechanism

The Chemical Advantage: Aryl vs. Alkyl Thiols

The core principle of mMP labeling is the exploitation of pKa differences between aryl thiols (thiophenols) and alkyl thiols (cysteines).

-

Cysteine (Alkyl Thiol): pKa

8.3–8.5. At physiological pH (7.4), it is predominantly protonated ( -

mMP (Aryl Thiol): pKa

6.0–6.5. At slightly acidic pH (6.0–6.5), a significant fraction exists as the thiolate anion (

Strategic Application: By performing labeling reactions at pH 6.0 , mMP can be selectively conjugated with electrophiles (e.g., maleimides, iodoacetamides) while native Cysteine residues remain protonated and inert. This allows for site-specific labeling in proteins that contain native cysteines, bypassing the need for "Cys-free" mutants.

Genetic Incorporation Mechanism

mMP is incorporated into proteins using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, typically derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA

Experimental Workflow (Diagram)

Figure 1: Workflow for the genetic incorporation and selective labeling of mMP. The critical step is the pH shift during labeling to ensure orthogonality against native cysteines.

Detailed Protocol

Phase A: Genetic Incorporation & Expression

Materials:

-

Plasmid System: pEVOL-mMP (encoding the specific MjTyrRS variant and tRNA

) and pET-POI-TAG (Protein of Interest with TAG codon). -

Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

-

mMP Stock: 100 mM 2-Amino-3-(3-sulfanylphenyl)propanoic acid in 1M NaOH or DMSO (prepare fresh).

Steps:

-

Transformation: Co-transform both plasmids into E. coli. Plate on LB agar with appropriate antibiotics (e.g., Chloramphenicol + Ampicillin).

-

Inoculation: Pick a single colony into 10 mL non-inducing media. Grow overnight at 37°C.

-

Scale-up: Dilute overnight culture 1:100 into 50 mL (or larger) fresh media. Grow at 37°C until OD

reaches 0.4–0.6. -

Induction:

-

Add mMP to a final concentration of 1 mM .

-

Add inducers (e.g., 1 mM IPTG for POI, 0.02% Arabinose for aaRS).

-

-

Expression: Incubate at 30°C for 12–16 hours . (Lower temperature helps solubility and reduces mMP oxidation).

-

Harvest: Centrifuge at 5,000 x g for 15 min. Discard supernatant. Pellets can be frozen at -80°C.

Phase B: Purification (Handling Thiols)

Critical Note: Aryl thiols oxidize rapidly to disulfides. All buffers must contain reducing agents until the labeling step.

Buffers:

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP (or 5 mM DTT), pH 7.4.

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 0.5 mM TCEP , pH 7.4.

Steps:

-

Lyse cells via sonication in Lysis Buffer.

-

Clarify lysate (20,000 x g, 30 min).

-

Bind to Ni-NTA resin (for His-tagged proteins). Wash with Lysis Buffer containing 20 mM Imidazole.

-

Elute protein. Immediately proceed to buffer exchange.

Phase C: Selective Labeling (The pH Switch)

Rationale: At pH 6.0, mMP (

Reaction Conditions:

-

Buffer: 50 mM Sodium Phosphate or Citrate, 150 mM NaCl, pH 6.0 .

-

Reducing Agent Removal: Use a desalting column (PD-10 or Zeba Spin) to exchange protein into pH 6.0 buffer. Do not add TCEP/DTT to this buffer.

Protocol:

-

Equilibrate: Adjust protein concentration to 20–50 µM in pH 6.0 buffer.

-

React: Add Maleimide-Fluorophore (or other electrophile) at 5–10 molar equivalents .

-

Note: Dissolve dye in dry DMSO immediately before use.

-

-

Incubate: 1–2 hours at Room Temperature (or 4°C overnight) in the dark.

-

Quench: Add DTT to a final concentration of 10 mM to quench excess dye.

-

Purify: Remove excess dye using a desalting column or dialysis against storage buffer (pH 7.4).

Data Analysis & Validation

Quantitative Summary Table

| Parameter | Value / Condition | Notes |

| mMP pKa | ~6.0 – 6.5 | Enables reactivity at acidic pH. |

| Cysteine pKa | ~8.3 – 8.5 | Inert at pH 6.0. |

| Labeling pH | 6.0 ± 0.2 | Critical for selectivity. |

| mMP Conc. | 1 mM | Added at induction. |

| Labeling Efficiency | > 90% | Typical yield with 10 eq. dye. |

| Selectivity | > 20:1 | Ratio of mMP:Cys labeling at pH 6.0. |

Validation Methods

-

Intact Mass Spectrometry (ESI-MS):

-

Incorporation Check: Look for mass shift corresponding to mMP vs. Phenylalanine/Tyrosine.

-

Labeling Check: Mass shift = Protein + Dye Mass.

-

Success Criteria: Single labeling event (+1 Dye). Multiple additions indicate non-specific Cysteine labeling (pH was likely too high).

-

-

SDS-PAGE:

-

Run reducing SDS-PAGE.

-

Fluorescence Scan: Detect labeled band.

-

Coomassie Stain: Verify loading and purity.

-

Control: Wild-type protein (no mMP) treated identically should show no fluorescence .

-

Troubleshooting Guide

-

Problem: Low Incorporation Yield.

-

Cause: Inefficient aaRS or mMP uptake.

-

Solution: Increase mMP concentration to 2 mM; use a richer media (Terrific Broth); ensure plasmid maintenance (antibiotics).

-

-

Problem: Non-specific Labeling (Background).

-

Cause: pH drift above 6.5 or very accessible surface Cysteines.

-

Solution: Strictly control pH at 6.0. Reduce dye equivalents (try 2-3 eq). Reduce reaction time.

-

-

Problem: Protein Oxidation (Dimerization).

-

Cause: Aryl thiols oxidize easily.

-

Solution: Keep TCEP present until the very last moment before labeling. Degas buffers.

-

References

-

Wang, J., Xie, J., & Schultz, P. G. (2006). "A Genetically Encoded Bidentate, Metal-Binding Amino Acid." Journal of the American Chemical Society, 128(25), 8172–8173. (Describes the evolution of MjTyrRS for thiophenylalanine derivatives).

-

Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 235–244. (Comprehensive review of GCE methodologies).

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21. (Foundational text on bioorthogonal chemistries including unique thiol reactivities).

-

Ploux, O., et al. (1988). "A New Modified Amino Acid: 2-Amino-3-mercapto-3-phenylpropionic Acid."[1][2][3] Journal of Organic Chemistry, 53, 3154-3158.[2] (Chemical synthesis and characterization of mercaptophenylalanine isomers).

Sources

Application Notes & Protocols: A Guide to the Synthesis of Cyclic Peptides Incorporating 3-Mercaptophenylalanine

Introduction

The pursuit of novel therapeutic peptides with enhanced stability, target affinity, and bioavailability has led researchers to explore beyond the canonical 20 amino acids. The incorporation of non-canonical amino acids offers a powerful strategy to introduce unique chemical functionalities and conformational constraints. One such molecule of significant interest is 2-Amino-3-(3-sulfanylphenyl)propanoic acid , commonly known as 3-mercaptophenylalanine (3-Mpa).

The defining feature of 3-Mpa is its sulfanyl (thiol, -SH) group attached to the phenyl ring. This functional group is a versatile tool for peptide chemists. It can serve as a nucleophile for forming stable thioether bridges, a ligand for metal coordination, or a point of attachment for various molecular probes. When incorporated into a peptide and cyclized, 3-Mpa can enforce specific three-dimensional structures, which is crucial for potent biological activity and resistance to enzymatic degradation.[1][2]

This guide provides a comprehensive framework for the successful incorporation of 3-Mpa into cyclic peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical concepts of orthogonal protection, detail step-by-step protocols for synthesis and cyclization, and offer insights into potential challenges and solutions.

Core Concepts in Synthesis Strategy

The successful synthesis of a cyclic peptide containing a reactive side chain like the thiol in 3-Mpa hinges on a well-planned strategy. The entire process is a cascade of chemical reactions where the protection and selective deprotection of functional groups are paramount.

The Foundation: Solid-Phase Peptide Synthesis (SPPS)

SPPS, a method pioneered by R.B. Merrifield, is the workhorse of modern peptide synthesis.[3][4] The process involves building a peptide chain step-by-step while the C-terminal end is covalently anchored to an insoluble polymer resin.[5] This solid support allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[3][4]

The most common approach, and the one we will focus on, is the Fmoc/tBu strategy .[6][7]

-

Nα-protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

Side-chain protection : Reactive amino acid side chains are protected by acid-labile groups, such as tert-Butyl (tBu) .

This creates an orthogonal system where the Fmoc group can be removed with a mild base (like piperidine) without affecting the side-chain protectors, and vice-versa.[6][8]

The Keystone: Orthogonal Thiol Protection

The thiol group of 3-Mpa is highly reactive and nucleophilic, making it susceptible to oxidation (forming disulfides) and other unwanted side reactions during synthesis. Therefore, it must be protected with a group that is stable throughout the entire SPPS process but can be removed selectively when desired. This is the essence of an orthogonal protection strategy .

The choice of thiol protecting group is a critical decision that dictates the cyclization strategy.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Use Case |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA), or standard TFA cleavage cocktail. | Not truly orthogonal to tBu groups. Cleaved during the final peptide-resin cleavage. Ideal for peptides where the thiol is to be deprotected at the very end. |

| Acetamidomethyl | Acm | Iodine (I₂) or silver acetate (AgOAc) in specific solvents. | Fully orthogonal to Fmoc/tBu. Stable to both piperidine and TFA. Ideal for on-resin or solution-phase cyclization strategies requiring selective thiol deprotection. |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM). | Semi-orthogonal. Can be removed on-resin while acid-labile tBu groups remain intact, allowing for selective on-resin modification of the thiol. |

For the purpose of creating a specific thioether cyclization, the Acm group is an excellent choice due to its robust stability and selective removal conditions.

Visualization of the Core Synthesis Workflow

The following diagram outlines the general workflow for synthesizing a cyclic peptide incorporating 3-Mpa via a side-chain thioether linkage.

Caption: General workflow for SPPS and on-resin thioether cyclization.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions, such as coupling times and reagent equivalents, may vary depending on the specific peptide sequence. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Purpose |

| Resins | Rink Amide or Wang resin |

| Protected Amino Acids | Fmoc-AA-OH (standard), Fmoc-3-Mpa(Acm)-OH, Fmoc-Lys(Alloc)-OH |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether |

| Coupling Reagents | HBTU, HATU, or HCTU |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Fmoc Deprotection | 20% Piperidine in DMF (v/v) |

| Alloc Deprotection | Tetrakis(triphenylphosphine)palladium(0), Phenylsilane |

| Acm Deprotection | Iodine (I₂) |

| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water |

| Purification | Reversed-Phase HPLC system, C18 column, Acetonitrile, Water, TFA |

Protocol 1: Linear Peptide Synthesis

This protocol describes the assembly of the linear peptide on a Rink Amide resin using a manual or automated synthesizer.

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

In a separate vessel, pre-activate the first Fmoc-amino acid (4 eq) with a coupling reagent like HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin as before. Perform a Kaiser test to confirm complete coupling.

-

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Incorporation of Key Residues:

-

When incorporating Fmoc-Lys(Alloc)-OH , use the standard coupling protocol. The Alloc group is orthogonal to both Fmoc and tBu.

-

When incorporating Fmoc-3-Mpa(Acm)-OH , use the standard coupling protocol. The Acm group will protect the thiol until it is selectively targeted for cyclization.

-

Protocol 2: On-Resin Side-Chain Cyclization (Thioether)

This protocol describes the formation of a thioether bridge between the side chains of 3-Mpa and a bromoacetylated lysine residue.

Caption: Stepwise on-resin side-chain thioether cyclization workflow.

-

Selective Alloc Deprotection:

-

Wash the peptide-resin with DCM.

-

Add a solution of Pd(PPh₃)₄ (0.25 eq) and Phenylsilane (PhSiH₃, 5 eq) in DCM.

-

Bubble with nitrogen or argon and agitate for 2 x 30 minutes.

-

Wash thoroughly with DCM, 0.5% DIPEA in DMF, and finally DMF. The lysine side-chain amine is now free.

-

-

Bromoacetylation of Lysine:

-

To the peptide-resin, add Bromoacetic Anhydride (5 eq) and DIPEA (10 eq) in DMF.

-

React for 1 hour.

-

Wash thoroughly with DMF. The lysine side chain is now functionalized with a bromoacetyl group, a potent electrophile.

-

-

Selective Acm Deprotection:

-

Wash the resin with DMF.

-

Add a solution of Iodine (I₂, 10 eq) in DMF and react for 1 hour.

-

Wash with DMF until the filtrate is colorless to remove all traces of iodine. The 3-Mpa thiol group is now deprotected.

-

-

Intramolecular Cyclization:

-

Add a solution of 1% DIPEA in DMF to the resin. The base will deprotonate the thiol to the more nucleophilic thiolate.

-

Allow the reaction to proceed overnight. The thiolate will attack the bromoacetyl group in an intramolecular Sₙ2 reaction, forming a stable thioether bridge.

-

Wash the resin thoroughly with DMF and DCM.

-

Protocol 3: Cleavage, Deprotection, and Purification

-

Cleavage:

-

Wash the cyclized peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Causality : TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). Water helps with cleavage efficiency. TIS is a crucial scavenger that quenches reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and the newly formed thioether.[9]

-

Add the cocktail to the resin and react for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-